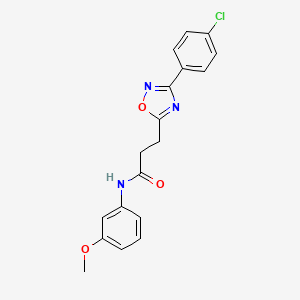
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CP-ENBA, is a novel synthetic compound that has gained significant attention in the field of scientific research. CP-ENBA is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Mecanismo De Acción
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline exerts its pharmacological effects through the activation of CB2 receptors, which are primarily expressed in immune cells. CB2 activation leads to the modulation of various signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor growth, and protect against neurotoxicity. This compound has also been shown to modulate the activity of various enzymes and transcription factors involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages as a research tool, including its potency and selectivity for CB2 receptors, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, the compound also has some limitations, including its relatively complex synthesis method, its potential toxicity, and its limited availability.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. Further research is also needed to determine the safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the formation of the oxadiazole ring followed by the coupling of the nitroaniline moiety with the cyclopentyl group. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-14-17-15(22-18-14)10-7-8-12(13(9-10)19(20)21)16-11-5-3-4-6-11/h7-9,11,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZWFCFWPFZKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)


![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

